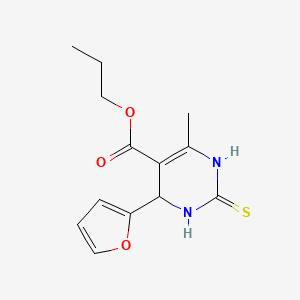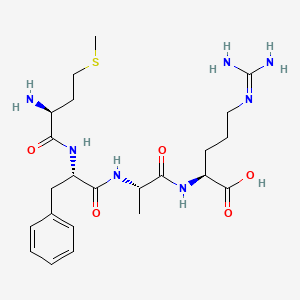![molecular formula C19H13F2N B12522023 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile CAS No. 797047-72-4](/img/structure/B12522023.png)
4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile is a complex organic compound with the molecular formula C19H13F2N. This compound is characterized by the presence of a but-3-en-1-yl group, two fluorine atoms, and a benzonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving cell signaling pathways and molecular interactions.
Medicine: Research into potential therapeutic applications, such as anti-cancer agents, is ongoing.
Industry: It is used in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethynylbenzonitrile: Shares the benzonitrile moiety but lacks the but-3-en-1-yl and fluorine substituents.
4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile: Similar structure but with a different position of the double bond in the butenyl group.
Uniqueness
4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Propiedades
Número CAS |
797047-72-4 |
|---|---|
Fórmula molecular |
C19H13F2N |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
4-[2-(4-but-3-enyl-2,6-difluorophenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C19H13F2N/c1-2-3-4-16-11-18(20)17(19(21)12-16)10-9-14-5-7-15(13-22)8-6-14/h2,5-8,11-12H,1,3-4H2 |
Clave InChI |
ZPBMGIZVVYJGBI-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate](/img/structure/B12521943.png)

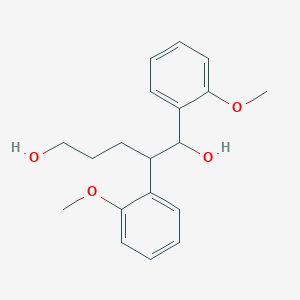
![[(4-Iodophenyl)methanetriyl]tris(trimethylsilane)](/img/structure/B12521974.png)
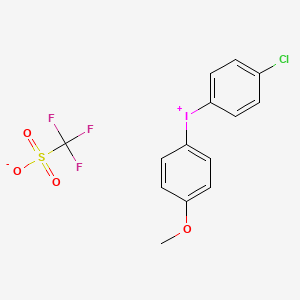
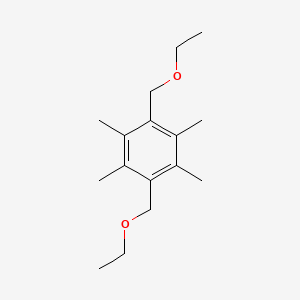
![4-[(Hexadecyloxy)methyl]-4'-methyl-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12521988.png)

![1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline](/img/structure/B12521998.png)
![Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B12522000.png)
![1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]-](/img/structure/B12522005.png)
